![molecular formula C12H14FNO B3428859 4-(2-Fluoro-5-vinyl-phenyl)-morpholine CAS No. 701914-10-5](/img/structure/B3428859.png)
4-(2-Fluoro-5-vinyl-phenyl)-morpholine
Overview
Description
4-(2-Fluoro-5-vinyl-phenyl)-morpholine, also known as FVPM, is a novel compound synthesized from fluoro-vinyl-phenyl-morpholine, which has been studied for its potential applications in scientific research. FVPM has a variety of potential uses, including as a catalyst, an antioxidant, and an inhibitor of enzymes.
Scientific Research Applications
4-(2-Fluoro-5-vinyl-phenyl)-morpholine has been studied for its potential applications in scientific research. The compound has been found to act as a catalyst for the synthesis of various organic compounds. It has also been found to act as an antioxidant and an inhibitor of enzymes, such as carbonic anhydrase and cytochrome P450. 4-(2-Fluoro-5-vinyl-phenyl)-morpholine has also been studied for its potential use as an antifungal agent and a metal chelator.
Mechanism of Action
The exact mechanism of action of 4-(2-Fluoro-5-vinyl-phenyl)-morpholine is not yet fully understood. However, it is thought that the compound works by binding to the active sites of enzymes, thus inhibiting their activity. Additionally, 4-(2-Fluoro-5-vinyl-phenyl)-morpholine has been found to act as an antioxidant by scavenging free radicals and protecting cells from oxidative damage.
Biochemical and Physiological Effects
The biochemical and physiological effects of 4-(2-Fluoro-5-vinyl-phenyl)-morpholine have not yet been fully explored. However, the compound has been found to have antifungal activity, as well as the ability to chelate metals. Additionally, 4-(2-Fluoro-5-vinyl-phenyl)-morpholine has been found to have antioxidant activity, which may have beneficial effects on cell health.
Advantages and Limitations for Lab Experiments
4-(2-Fluoro-5-vinyl-phenyl)-morpholine has a number of advantages for use in laboratory experiments. The compound is relatively easy to synthesize, and it is stable in a variety of conditions. Additionally, 4-(2-Fluoro-5-vinyl-phenyl)-morpholine has a wide range of potential applications in scientific research, including as a catalyst, an antioxidant, and an inhibitor of enzymes. However, there are some limitations to the use of 4-(2-Fluoro-5-vinyl-phenyl)-morpholine in laboratory experiments. The compound has not yet been extensively studied, so its effects on biochemical and physiological processes are not yet fully understood. Additionally, 4-(2-Fluoro-5-vinyl-phenyl)-morpholine has not been approved for use in humans, so its use in laboratory experiments should be done with caution.
Future Directions
There are a number of potential future directions for research into 4-(2-Fluoro-5-vinyl-phenyl)-morpholine. Further research is needed to understand the compound's mechanism of action and its biochemical and physiological effects. Additionally, studies should be conducted to explore the potential therapeutic applications of 4-(2-Fluoro-5-vinyl-phenyl)-morpholine, such as its use as an antifungal agent and a metal chelator. Additionally, research should be conducted to explore the potential of 4-(2-Fluoro-5-vinyl-phenyl)-morpholine as a catalyst for the synthesis of other compounds. Finally, further studies should be conducted to understand the potential toxicity of 4-(2-Fluoro-5-vinyl-phenyl)-morpholine and its effects on human health.
properties
IUPAC Name |
4-(5-ethenyl-2-fluorophenyl)morpholine | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14FNO/c1-2-10-3-4-11(13)12(9-10)14-5-7-15-8-6-14/h2-4,9H,1,5-8H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CJJQOGCGQIZBMI-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CC1=CC(=C(C=C1)F)N2CCOCC2 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14FNO | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401283611 | |
Record name | 4-(5-Ethenyl-2-fluorophenyl)morpholine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID401283611 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
207.24 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-(2-Fluoro-5-vinyl-phenyl)-morpholine | |
CAS RN |
701914-10-5 | |
Record name | 4-(5-Ethenyl-2-fluorophenyl)morpholine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=701914-10-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 4-(5-Ethenyl-2-fluorophenyl)morpholine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID401283611 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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